Functional Group Availability: Free Diacid vs. Protected Dimethyl Ester – Direct Handling and Conjugation Readiness
The target compound possesses two free carboxylic acid groups (MW 301.29, C16H15NO5), whereas the closest commercial analog is the dimethyl ester (CAS 119789-09-2, MW 329.35, C18H19NO5), which requires a deprotection step for further derivatization [1]. The free acid offers a zero-step entry into amide, ester, or salt formation, quantified by an atom-economic advantage: the molecular weight difference of 28.06 g/mol represents the two methyl protecting groups that must be cleaved in the ester analog, typically requiring acidic or basic hydrolysis that adds a synthetic step and associated yield loss [1].
| Evidence Dimension | Synthetic steps to amide/ester/salt derivatives |
|---|---|
| Target Compound Data | 0 deprotection steps; MW 301.29; C16H15NO5 |
| Comparator Or Baseline | Dimethyl ester (CAS 119789-09-2); 1 deprotection step required; MW 329.35; C18H19NO5 |
| Quantified Difference | Elimination of one synthetic step; mass difference of 28.06 g/mol (two methyl groups) |
| Conditions | Standard organic synthesis; amide coupling or salt formation conditions |
Why This Matters
For procurement in multi-step synthetic programs, the free acid saves at least one synthetic step and avoids the additional purification and yield loss inherent in ester hydrolysis, directly impacting project timelines and cost-efficiency.
- [1] PubChem Compound Summary for CID 2739835: Dimethyl 4-(4-methoxyphenyl)-2,6-dimethylpyridine-3,5-dicarboxylate (CAS 119789-09-2). https://pubchem.ncbi.nlm.nih.gov/compound/2739835 View Source
